(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties. It features a furan ring substituted with a 4-chlorophenyl group and a cyanoacrylate moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring and the chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the furan or chlorophenyl rings .
Scientific Research Applications
(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: Similar structure but lacks the cyano and methyl groups.
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Another related compound with slight structural variations.
Uniqueness
(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is unique due to its combination of a furan ring, chlorophenyl group, and cyanoacrylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZHPXBSCIXIDP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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